molecular formula C18H21N7O2S B10878585 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide

Cat. No.: B10878585
M. Wt: 399.5 g/mol
InChI Key: XSCDXHCYSLLOGF-UHFFFAOYSA-N
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Description

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide is a complex organic compound with a unique structure that combines a purine derivative with a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide typically involves multiple steps. One common method includes the reaction of 1,3-dimethylxanthine with phenylpiperazine under specific conditions to form the desired product. The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives and piperazine-containing molecules. Examples are:

  • 1,3-dimethylxanthine derivatives
  • Phenylpiperazine analogs

Uniqueness

What sets 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide apart is its unique combination of a purine core with a piperazine ring, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C18H21N7O2S

Molecular Weight

399.5 g/mol

IUPAC Name

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)-N-phenylpiperazine-1-carbothioamide

InChI

InChI=1S/C18H21N7O2S/c1-22-14-13(15(26)23(2)18(22)27)20-16(21-14)24-8-10-25(11-9-24)17(28)19-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,19,28)(H,20,21)

InChI Key

XSCDXHCYSLLOGF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCN(CC3)C(=S)NC4=CC=CC=C4

Origin of Product

United States

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